1-Ethynyl-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methylcyclohexane is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexane, where an ethynyl group (C≡CH) is attached to the first carbon and a methyl group (CH3) is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
The synthesis of 1-ethynyl-4-methylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 4-methylcyclohexanone, the compound can be subjected to ethynylation reactions using reagents such as ethynylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve catalytic processes where cyclohexane derivatives are reacted with acetylene gas in the presence of metal catalysts such as palladium or nickel. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the ethynyl group can yield 1-ethyl-4-methylcyclohexane using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethynyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, ozone
Reducing agents: Hydrogen gas with palladium on carbon
Substitution reagents: Halogens, organometallic compounds
Major products formed from these reactions include carbonyl compounds, alkanes, and substituted cyclohexane derivatives.
Scientific Research Applications
1-Ethynyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and cyclohexane derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-methylcyclohexane involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methyl group can influence the compound’s hydrophobicity and steric effects. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its overall biological and chemical activity.
Comparison with Similar Compounds
1-Ethynyl-4-methylcyclohexane can be compared with other similar compounds such as:
1-Ethyl-4-methylcyclohexane: Differing by the presence of an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
4-Methylcyclohexanone: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynylcyclohexane: Similar structure but without the methyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
1-ethynyl-4-methylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h1,8-9H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPFDVRLMGJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.